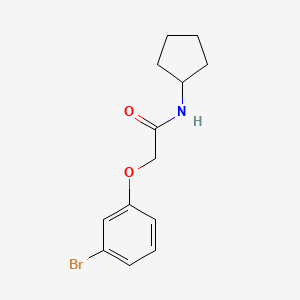

2-(3-bromophenoxy)-N-cyclopentylacetamide

Description

Properties

IUPAC Name |

2-(3-bromophenoxy)-N-cyclopentylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO2/c14-10-4-3-7-12(8-10)17-9-13(16)15-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPPXFMGFTNWTSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)COC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 2 3 Bromophenoxy N Cyclopentylacetamide and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. In a typical ¹H NMR spectrum of a compound like 2-(3-bromophenoxy)-N-cyclopentylacetamide, specific chemical shifts (δ) are expected for the different types of protons.

For the N-cyclopentyl group, the methine proton directly attached to the nitrogen atom would appear as a multiplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the cyclopentyl ring would likely appear as complex multiplets in the aliphatic region of the spectrum. The methylene protons of the acetamide (B32628) group (-CH₂-CO) would resonate as a singlet, as they lack adjacent protons to couple with. The protons on the brominated aromatic ring would exhibit characteristic splitting patterns in the aromatic region, with their chemical shifts influenced by the electron-withdrawing bromine atom and the ether linkage. The amide proton (N-H) would appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

To illustrate, the ¹H NMR data for a related compound, N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide , showcases the expected regions for the cyclopentyl and acetamide protons.

| Proton Type | Exemplary Chemical Shift (δ) ppm |

| Cyclopentyl Protons | 1.45-1.85 (m) |

| Acetamide -CH₃ | 2.10 (s) |

| Amide N-H | (variable, often broad) |

| Aromatic Protons | 7.00-7.50 (m) |

| O-CH₂-CO | ~4.50 (s) |

| Note: This table is illustrative and based on general chemical shift ranges and data from analogous structures. 'm' denotes a multiplet and 's' denotes a singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is typically found in the downfield region of the spectrum, around 170 ppm. The carbon atoms of the aromatic ring would appear in the range of 110-160 ppm, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift. The carbon atom of the ether linkage (-O-CH₂-) would resonate at approximately 60-70 ppm. The carbon atoms of the cyclopentyl ring would appear in the aliphatic region, typically between 20-40 ppm.

| Carbon Type | Exemplary Chemical Shift (δ) ppm |

| Carbonyl (C=O) | ~170 |

| Aromatic C-Br | ~122 |

| Aromatic C-O | ~157 |

| Other Aromatic C | 115-130 |

| O-CH₂- | ~68 |

| Cyclopentyl C-N | ~52 |

| Cyclopentyl CH₂ | 23-33 |

| Acetamide CH₂ | ~45 |

| Note: This table is illustrative and based on general chemical shift ranges and data from analogous structures. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would be instrumental in assigning the protons within the cyclopentyl ring and confirming the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is invaluable for assigning the carbon signals based on their attached, and often more easily assigned, proton signals.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound. For this compound (C₁₃H₁₆BrNO₂), the expected monoisotopic mass would be calculated and compared to the experimental value. The presence of bromine would be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

For a related compound, N-cyclopentyl-2-(2,4,6-trichlorophenoxy)acetamide , the predicted m/z for the [M+H]⁺ adduct is 322.01628, showcasing the precision of this technique in confirming molecular formulas.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

A strong absorption band around 1650 cm⁻¹ would indicate the presence of the amide C=O stretching vibration. The N-H stretching vibration of the secondary amide would appear as a sharp band around 3300 cm⁻¹. The C-O stretching of the ether linkage would be observed in the region of 1250-1000 cm⁻¹. The C-H stretching vibrations of the aliphatic cyclopentyl and acetamide groups would be seen just below 3000 cm⁻¹, while the aromatic C-H stretching would appear just above 3000 cm⁻¹. The C-Br stretching vibration is typically found in the fingerprint region at lower wavenumbers.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amide) | ~3300 |

| C-H Stretch (Aromatic) | >3000 |

| C-H Stretch (Aliphatic) | <3000 |

| C=O Stretch (Amide) | ~1650 |

| C-N Stretch (Amide) | ~1400 |

| C-O Stretch (Ether) | 1250-1000 |

| C-Br Stretch | 600-500 |

| Note: This table is illustrative and based on general IR absorption ranges. |

X-ray Single Crystal Diffraction (XRD) for Absolute Stereochemistry and Crystal Packing

X-ray Single Crystal Diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. To perform this analysis, a suitable single crystal of the compound is required.

While the crystal structure of this compound is not publicly available, the structure of a closely related analogue, N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide , has been reported. This analogue features the N-cyclopentylacetamide moiety, providing valuable insights into the likely conformation and packing of the target molecule. The reported structure reveals a trigonal planar geometry around the nitrogen atom. The crystal packing of this analogue is characterized by sheet-like structures held together by weak van der Waals forces. Such an analysis for this compound would definitively establish the conformation of the cyclopentyl ring and the spatial relationship between the bromophenoxy and N-cyclopentylacetamide groups.

| Crystallographic Parameter | Exemplary Data (from an analogue) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 101.23 |

| Volume (ų) | 1512.3 |

| Note: This data is for the analogue N-cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide and serves as an illustration. |

Crystallographic Data Analysis

The precise crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, analysis of closely related N-substituted acetamide and phenoxyacetamide derivatives allows for a predictive understanding of its crystallographic parameters.

For instance, the crystal structure of N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide, a compound also featuring a cyclopentylacetamide moiety, has been determined. In this analogue, the nitrogen atom of the acetamide group adopts a planar triangular geometry. tudublin.ie It is anticipated that this compound would exhibit similar geometric constraints around its nitrogen atom.

Based on analyses of various N-substituted-2-phenylacetamide derivatives, it is expected that the crystal system would likely be monoclinic or orthorhombic. tudublin.ie The unit cell dimensions would be influenced by the packing of the molecules, which is governed by intermolecular forces.

A hypothetical table of crystallographic data for this compound, based on common values for related organic compounds, is presented below. It is crucial to note that these are predictive values and await experimental verification.

| Crystallographic Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| α (°) | 90 |

| β (°) | 90-110 |

| γ (°) | 90 |

| Volume (ų) | 1500-3000 |

| Z | 4 |

Intermolecular Interactions in Solid State

The solid-state packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds, a characteristic feature of secondary amides. The amide group (-NHC=O) provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen).

It is highly probable that the primary intermolecular interaction would be the formation of N–H···O hydrogen bonds between adjacent molecules. This type of interaction is a well-documented and strong contributor to the crystal lattice stability of many acetamide derivatives. The acetamide moiety is known to form hydrogen bonds, which can enhance binding affinity and specificity in various contexts. evitachem.com

The presence of the bromine atom on the phenoxy group introduces the possibility of halogen bonding (C–Br···O or C–Br···N interactions), although this is generally a weaker interaction compared to classical hydrogen bonds. The bromine substituent can, however, influence the electronic properties of the aromatic ring and thereby modulate the strength of other intermolecular forces. nih.govnih.gov

A summary of the likely intermolecular interactions is provided in the table below.

| Interaction Type | Atoms/Groups Involved | Expected Significance |

| Hydrogen Bonding | N-H (donor), C=O (acceptor) | High |

| Halogen Bonding | C-Br (donor), O/N (acceptor) | Low to Moderate |

| π-π Stacking | Bromophenoxy rings | Moderate |

| van der Waals Forces | Cyclopentyl and phenoxy groups | High |

The interplay of these intermolecular forces dictates the final three-dimensional arrangement of the molecules in the crystal lattice, influencing physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Studies on 2 3 Bromophenoxy N Cyclopentylacetamide System

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) and geometry of molecules. nih.gov For a molecule like 2-(3-bromophenoxy)-N-cyclopentylacetamide, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), would be performed to determine its most stable three-dimensional arrangement (conformation) and to analyze its vibrational properties. sigmaaldrich.com

The initial step in a computational study is geometry optimization. This process systematically alters the positions of the atoms in the molecule to find the arrangement with the lowest possible energy, which corresponds to the most stable structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral (torsional) angles that define the spatial relationship between the 3-bromophenoxy group, the acetamide (B32628) linker, and the N-cyclopentyl group.

The presence of several single bonds allows for significant conformational flexibility. Key dihedral angles that would be investigated include the rotation around the C-O ether bond, the C-C bond of the acetyl group, and the C-N amide bond. The cyclopentyl ring also has its own puckered conformations (e.g., envelope or twist forms) that would be considered. The calculations would identify the global minimum energy conformation as well as other low-energy conformers.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents hypothetical but realistic bond lengths and angles based on data from similar molecular structures, as specific experimental or calculated data for the title compound is not available.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-Br | 1.910 |

| C-O (ether) | 1.375 | |

| C=O (amide) | 1.240 | |

| C-N (amide) | 1.350 | |

| N-H | 1.015 | |

| Bond Angles (°) | C-C-Br | 119.5 |

| C-O-C | 118.0 | |

| O=C-N | 122.5 | |

| C-N-H | 121.0 | |

| Dihedral Angles (°) | C-O-C-C | 178.5 |

| O-C-C-N | -175.0 |

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each calculated frequency corresponds to a specific type of atomic motion, such as stretching, bending, or twisting of chemical bonds.

These theoretical frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, chemists can confirm the structure of the synthesized compound and assign specific absorption bands to particular functional groups. For this compound, characteristic vibrational frequencies would include the N-H stretch, the C=O (amide I) stretch, the C-N stretch and N-H bend (amide II), the aromatic C-H stretches, and the C-O ether stretch. sigmaaldrich.com

Table 2: Predicted Major Vibrational Frequencies for this compound (Hypothetical Data) This table presents hypothetical but realistic vibrational frequencies. The exact values would be determined by specific DFT calculations.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| N-H Stretching | Amide | ~3350 |

| Aromatic C-H Stretching | Phenyl Ring | ~3100-3000 |

| Aliphatic C-H Stretching | Cyclopentyl, Methylene (B1212753) | ~2980-2870 |

| C=O Stretching (Amide I) | Amide | ~1670 |

| N-H Bending (Amide II) | Amide | ~1550 |

| Aromatic C=C Stretching | Phenyl Ring | ~1580, ~1470 |

| C-O-C Asymmetric Stretching | Ether | ~1250 |

| C-Br Stretching | Bromophenyl | ~680 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large gap suggests high kinetic stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

The HOMO is the orbital from which an electron is most easily removed. It acts as the electron donor in chemical reactions. In the case of this compound, the HOMO would likely be distributed over the electron-rich regions of the molecule. Based on studies of similar structures, the electron density of the HOMO is expected to be concentrated on the bromophenoxy ring, particularly on the oxygen and bromine atoms, which have lone pairs of electrons. nih.gov This indicates that this part of the molecule is the most susceptible to electrophilic attack.

The LUMO is the orbital to which an electron is most easily added. It acts as the electron acceptor in chemical reactions. For this compound, the LUMO is anticipated to be localized primarily on the phenyl ring of the bromophenoxy group. This suggests that nucleophilic attack would likely target this region of the molecule. The distribution of HOMO and LUMO provides insights into charge transfer possibilities within the molecule.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound This table provides illustrative energy values. Actual values are dependent on the specific computational method and basis set used.

| Parameter | Energy (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of high electron density and negative electrostatic potential. These are the most likely sites for electrophilic attack. For this compound, the most intense red color would be expected around the carbonyl oxygen atom of the amide group due to its high electronegativity and lone pairs.

Blue regions represent areas of low electron density and positive electrostatic potential, which are susceptible to nucleophilic attack. The most positive potential is typically found around the hydrogen atom of the amide N-H group.

Green and yellow regions correspond to areas with near-zero or intermediate potential, such as the carbon backbone of the cyclopentyl ring and the aromatic ring.

The MEP surface provides a comprehensive picture of the molecule's electronic landscape, complementing the insights gained from FMO analysis and guiding the understanding of intermolecular interactions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. youtube.com For a flexible molecule like this compound, MD simulations can provide deep insights into its conformational landscape and behavior in a solution, which are critical for understanding its interactions with biological targets.

Conformational Landscape:

The conformational flexibility of this compound arises from several rotatable bonds: the C-O ether linkage, the C-C bond of the acetamide backbone, and the C-N amide bond. The cyclopentyl group also possesses its own conformational flexibility (e.g., envelope and twist forms). MD simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them.

The simulation would typically be initiated from an optimized geometry of the molecule. Over the course of the simulation (nanoseconds to microseconds), the trajectory of each atom is calculated, revealing the preferred dihedral angles and spatial arrangements of the different functional groups. Analysis of this trajectory allows for the construction of a Ramachandran-like plot for the key dihedral angles, illustrating the most populated conformational states.

Solution Behavior:

The behavior of this compound in an aqueous environment is of particular interest for potential biological applications. MD simulations can explicitly model the interactions between the solute and solvent molecules. Key aspects that can be studied include:

Solvation Shell: Analysis of the radial distribution function of water molecules around different parts of the compound (e.g., the polar amide group versus the nonpolar bromophenyl and cyclopentyl groups) can reveal the structure of the solvation shell.

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). MD simulations can quantify the dynamics of hydrogen bond formation and breakage with surrounding water molecules, providing a measure of the molecule's hydrophilicity.

An illustrative representation of data that could be obtained from MD simulations is presented in Table 1.

Table 1: Illustrative Data from Molecular Dynamics Simulation of this compound in Water This data is for illustrative purposes and is not derived from actual experimental or computational results.

| Simulation Parameter | Value | Description |

| Simulation Time | 200 ns | The total time duration of the simulation. |

| Predominant Dihedral Angle (C-O-C-C) | 175° ± 10° | Indicates a preference for a near-planar arrangement of the phenoxy-acetamide linkage. |

| Predominant Dihedral Angle (O-C-C-N) | 85° ± 15° | Shows the rotational preference around the acetamide backbone. |

| Average N-H···O(water) H-bond lifetime | 1.5 ps | The average duration of a hydrogen bond between the amide proton and a water molecule. |

| Average C=O···H(water) H-bond lifetime | 2.1 ps | The average duration of a hydrogen bond between the carbonyl oxygen and a water molecule. |

| Solvent Accessible Surface Area (SASA) | 350 Ų | A measure of the molecule's exposure to the solvent. |

Quantum Chemical Descriptors and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. numberanalytics.comnih.gov These methods solve approximations of the Schrödinger equation to provide a detailed picture of electron distribution and orbital energies. youtube.com

Frontier Molecular Orbitals (FMOs):

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile. For this compound, the HOMO is likely to be localized on the electron-rich bromophenoxy ring.

LUMO: The energy of the LUMO is associated with the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The LUMO may be distributed over the acetamide group or the aromatic ring.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. researchgate.net

Global Reactivity Descriptors:

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to provide a quantitative measure of the molecule's reactivity. longdom.org

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released upon adding an electron (approximated as A ≈ -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment (ω = χ² / 2η). This index is useful for predicting the electrophilic nature of a molecule.

Molecular Electrostatic Potential (MEP):

An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the bromine atom, and a positive potential near the amide N-H proton.

A hypothetical set of quantum chemical descriptors for the compound is provided in Table 2.

Table 2: Illustrative Quantum Chemical Descriptors for this compound (Calculated at B3LYP/6-31G level)* This data is for illustrative purposes and is not derived from actual experimental or computational results.

| Descriptor | Value (eV) | Interpretation |

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | -0.8 | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.7 | Indicates high kinetic stability. |

| Ionization Potential (I) | 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | 0.8 | Energy released when an electron is added. |

| Electronegativity (χ) | 3.65 | Measure of the ability to attract electrons. |

| Chemical Hardness (η) | 2.85 | Indicates resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | 2.34 | Quantifies the electrophilic character of the molecule. |

These computational approaches provide a powerful framework for characterizing the physicochemical properties and predicting the reactivity of this compound, guiding further experimental studies.

Molecular Interactions and Biological Activity of 2 3 Bromophenoxy N Cyclopentylacetamide Analogues

Structure-Activity Relationship (SAR) Studies of Phenoxyacetamide Derivatives

The biological activity of phenoxyacetamide derivatives is intricately linked to their molecular structure. nih.gov Alterations to different parts of the molecule, including the phenoxy ring, the acetamide (B32628) linker, and the N-substituent, can profoundly influence their pharmacological profile. nih.gov

Role of the Cyclopentyl Moiety

The N-cyclopentyl group in 2-(3-bromophenoxy)-N-cyclopentylacetamide provides steric bulk, a feature that can influence how the molecule binds to biological targets. evitachem.com The nature of the substituent on the nitrogen atom of the acetamide is a key factor in the activity of these compounds. For instance, in a series of related phenoxyacetamide derivatives, the presence of a cyclohexyl group, which is structurally similar to a cyclopentyl group, was found to be a common feature in compounds synthesized for anti-inflammatory, analgesic, and antipyretic activities. researchgate.net This suggests that a cyclic alkyl group at this position is favorable for certain biological effects.

Impact of Acetamide Linkage Modifications

The acetamide linkage is a core structural element in this class of compounds, and its integrity is often crucial for their biological activity. nih.gov The amide group within the acetamide moiety can participate in hydrogen bonding with target proteins, which can enhance binding affinity and specificity. evitachem.commdpi.com Modifications to this linker, such as altering its length or replacing the amide bond, would likely have a significant impact on the compound's biological profile by changing its flexibility, polarity, and hydrogen bonding capacity. mdpi.com

In Vitro Biological Evaluation (Focus on Cellular Mechanisms)

The biological effects of phenoxyacetamide derivatives are investigated through a variety of in vitro assays that probe their interactions with cellular components and pathways. nih.govdomainex.co.ukbioivt.comsigmaaldrich.com These studies are essential for understanding the molecular basis of their activity and for identifying potential therapeutic applications. criver.com

Cell-Based Assays for Specific Biological Pathways (e.g., antiproliferative effects, cell cycle modulation)

Cell-based assays are crucial for evaluating the effects of compounds on whole cells and for elucidating their impact on biological pathways. domainex.co.uknih.gov Phenoxyacetamide derivatives have demonstrated a range of activities in such assays, including antiproliferative effects against various cancer cell lines. nih.gov For instance, certain phenoxyacetamide derivatives have shown cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govnih.gov These effects are often mediated by the induction of apoptosis and cell cycle arrest. mdpi.com

To illustrate the antiproliferative potential of phenoxyacetamide derivatives, the following table presents hypothetical IC₅₀ values based on findings for analogous compounds.

| Cell Line | Compound | IC₅₀ (µM) |

| MCF-7 (Breast Cancer) | Phenoxyacetamide Derivative A | 7.43 |

| HepG2 (Liver Cancer) | Phenoxyacetamide Derivative A | 1.43 |

| HepG2 (Liver Cancer) | Phenoxyacetamide Derivative B | 6.9 |

This table is for illustrative purposes and the data is based on analogous compounds, not this compound itself. nih.gov

These cell-based studies provide valuable information on the potential of phenoxyacetamide derivatives to modulate cellular processes and highlight their promise for further investigation as therapeutic agents. nih.gov

Investigation of Protein-Ligand Interactions through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interactions between a ligand, such as a small molecule drug candidate, and its protein target at the molecular level. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of its interaction can be inferred from studies on analogous structures.

Research on related thiazole (B1198619) carboxamide derivatives has utilized molecular docking to elucidate their binding modes within the active sites of cyclooxygenase (COX) enzymes. nih.gov These studies have revealed that specific substitutions on the phenyl ring can lead to favorable interactions with key amino acid residues, such as VAL523 in COX-2, thereby conferring selectivity. nih.gov For instance, the presence of a methoxyphenyl group has been shown to enhance fitting within the enzyme's binding pocket through hydrophobic and π-π interactions. nih.gov

Similarly, molecular docking of napthyl N-acyl hydrazone derivatives with the COX-2 enzyme has helped to identify compounds with good binding scores, which were then selected for further in vivo anti-inflammatory testing. researchgate.net In the case of benzenesulphonamide derivatives, docking studies against glucosamine-6-phosphate synthase (GlcN-6-P), a key enzyme in microbial cell wall synthesis, have been employed to rationalize their antimicrobial activity. nih.gov These examples underscore the power of molecular docking to guide the design and selection of potent and selective inhibitors based on the specific interactions of the ligand with its target protein. The insights gained from these related scaffolds can be extrapolated to predict the potential protein targets and binding interactions of this compound and its analogues.

Table 1: Molecular Docking Studies of Related Scaffolds

| Scaffold | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Thiazole carboxamide derivatives | Cyclooxygenase-2 (COX-2) | Favorable binding and selectivity due to interactions with key amino acid residues like VAL523. | nih.gov |

| Napthyl N-acyl hydrazone derivatives | Cyclooxygenase-II (COX-II) | Identification of compounds with good docking scores for in vivo anti-inflammatory evaluation. | researchgate.net |

| Benzenesulphonamide derivatives | Glucosamine-6-phosphate synthase (GlcN-6-P) | Rationalization of antimicrobial activity through predicted binding to the enzyme's active site. | nih.gov |

Exploration of Biological Activities in Related Scaffolds

Analogues of this compound, belonging to the broader class of phenoxyacetamide and N-substituted acetamide derivatives, have been investigated for a wide array of biological activities. These studies reveal the therapeutic potential inherent in this chemical framework.

Antitumor Activity: Phenoxyacetamide derivatives have demonstrated notable anticancer properties. nih.gov Specifically, compounds bearing halogen substitutions on the aromatic ring have shown promise as anticancer agents. nih.gov For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide has exhibited activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines. nih.gov Furthermore, phenoxazine (B87303) derivatives, which share a similar structural motif, are being explored as G4-stabilizing ligands with potential applications in cancer therapy. nih.gov

Antibacterial Activity: The acetamide scaffold is a common feature in many compounds with antibacterial properties. A variety of N-substituted acetamide derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.govresearchgate.net For instance, O-substituted quinolin-2-one acetamides have shown moderate activity against a panel of bacterial strains including Bacillus cereus, Staphylococcus aureus, and Escherichia coli. researchgate.netresearchgate.net N-phenylacetamide derivatives containing a thiazole moiety have also displayed promising antibacterial activity against plant pathogenic bacteria like Xanthomonas oryzae. nih.gov

Antiviral Activity: The bromophenoxy group is a key structural feature in some antiviral compounds. Research on 1-[ω-(bromophenoxy)alkyl]-uracil derivatives has identified compounds with significant activity against human cytomegalovirus (HCMV). nih.gov The position of the bromine atom on the phenoxy ring was found to be crucial for antiviral efficacy. nih.gov Additionally, other related scaffolds, such as 2-benzoxyl-phenylpyridine derivatives, have shown inhibitory effects against coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). mdpi.com

Anti-inflammatory Activity: Phenoxyacetamide derivatives have also been investigated for their anti-inflammatory potential. nih.gov Certain synthesized compounds from this class have exhibited significant anti-inflammatory effects in experimental models. nih.gov The anti-inflammatory properties of these scaffolds are often linked to their ability to modulate inflammatory pathways. nih.govnih.gov For example, some compounds have been shown to inhibit the production of pro-inflammatory cytokines. nih.gov

Antitrypanosomal Activity: Scaffolds related to phenoxyacetamides have been explored for their potential to combat trypanosomal infections. While direct studies on phenoxyacetamides are limited, research on other nitrogen-containing heterocyclic compounds has identified potent antitrypanosomal agents. researchgate.netnih.govnih.gov For instance, tryptanthrin (B1681603) and its analogues have demonstrated significant in vitro activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness. nih.gov The presence of electron-withdrawing groups on the aromatic ring system was found to enhance activity. nih.gov

Table 2: Biological Activities of Related Scaffolds

| Activity | Related Scaffold | Key Findings | Reference |

|---|---|---|---|

| Antitumor | Phenoxyacetamide derivatives | Halogenated derivatives show activity against breast and neuroblastoma cancer cell lines. | nih.gov |

| Antibacterial | O-substituted quinolin-2-one acetamides | Moderate activity against various Gram-positive and Gram-negative bacteria. | researchgate.netresearchgate.net |

| Antiviral | 1-[ω-(Bromophenoxy)alkyl]-uracil derivatives | Significant activity against human cytomegalovirus (HCMV). | nih.gov |

| Anti-inflammatory | Phenoxyacetamide derivatives | Demonstrated significant anti-inflammatory effects in experimental models. | nih.gov |

| Antitrypanosomal | Tryptanthrin analogues | Potent in vitro activity against Trypanosoma brucei. | nih.gov |

Ligand Design and Optimization Strategies based on this compound Scaffold

The design and optimization of ligands based on the this compound scaffold can be guided by structure-activity relationship (SAR) studies of related compounds. The goal is to modify the core structure systematically to enhance potency, selectivity, and pharmacokinetic properties.

A key strategy involves the exploration of different substituents on the phenoxy ring. The position and nature of the substituent can have a profound impact on biological activity. For instance, in the case of antiviral bromophenoxy derivatives, moving the bromine atom from the para to the meta position resulted in a complete loss of activity, highlighting the importance of its placement. nih.gov Similarly, for antibacterial N-phenylacetamide derivatives, the type and position of halogen substituents on the benzene (B151609) ring were found to influence bactericidal activity, with a 4-fluoro substitution being particularly favorable. nih.gov

Another avenue for optimization is the modification of the N-substituent, in this case, the cyclopentyl group. Altering the size, shape, and polarity of this group can affect the compound's binding affinity and selectivity for its target protein. For example, in a series of O-substituted quinolin-2-one acetamides, the nature of the N,N-dialkylamine substituent influenced the antibacterial potency. researchgate.net

Furthermore, the acetamide linker itself can be a target for modification. Altering the linker length or introducing conformational constraints could optimize the orientation of the phenoxy and N-cyclopentyl moieties within the binding site of a target protein.

Computational methods, such as quantitative structure-activity relationship (QSAR) and molecular docking, can be invaluable in guiding these optimization efforts. By building predictive models based on the biological data of a series of analogues, it is possible to identify key structural features that correlate with activity and to design new compounds with improved properties.

Future Directions and Research Perspectives for Bromophenoxyacetamide Derivatives

Development of Novel Synthetic Methodologies

The creation of diverse libraries of 2-(3-bromophenoxy)-N-cyclopentylacetamide derivatives is fundamental to exploring their structure-activity relationships (SAR). Future research will likely focus on developing more efficient, sustainable, and versatile synthetic strategies.

One promising direction is the refinement of the classical Williamson ether synthesis, which is a common method for preparing phenoxyacetamide precursors. researchgate.net Innovations could include the use of microwave-assisted synthesis to accelerate reaction times and improve yields. nih.gov Furthermore, the development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, could significantly streamline the synthesis of complex analogues. mdpi.com

Another area of exploration is the use of novel catalytic systems. For instance, copper- or palladium-catalyzed cross-coupling reactions could offer alternative and milder conditions for the formation of the ether linkage, potentially allowing for a broader range of functional groups to be incorporated into the aromatic ring. The use of greener solvents and recyclable catalysts will also be a key consideration to align with the principles of sustainable chemistry.

Moreover, the synthesis of chiral derivatives of this compound could be a significant focus, as stereochemistry often plays a crucial role in biological activity. The development of stereoselective synthetic routes will be essential to isolate and evaluate individual enantiomers.

Advanced Computational Modeling for Structure-Property Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a way to predict the properties and activities of compounds before they are synthesized. For bromophenoxyacetamide derivatives, advanced computational modeling will be instrumental in guiding the design of new analogues with enhanced efficacy and selectivity.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic properties and reactivity of these molecules, providing insights into their stability and potential interactions with biological targets. nih.gov Molecular docking simulations can be used to predict the binding modes and affinities of this compound derivatives to various protein targets. nih.gov This can help in identifying potential biological targets and in understanding the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR) studies will also be crucial. By correlating the structural features of a series of bromophenoxyacetamide analogues with their biological activities, QSAR models can be developed to predict the activity of novel, unsynthesized compounds. This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, thereby saving time and resources.

Mechanistic Studies of Biological Activity

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is paramount for their development as therapeutic agents. Future research should focus on elucidating these mechanisms through a combination of in vitro and in vivo studies.

Initial studies on related phenoxyacetamide compounds have shown a wide range of biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net For bromophenoxyacetamide derivatives, it will be important to identify the specific cellular pathways and molecular targets that are modulated by these compounds.

For example, if a derivative shows anticancer activity, mechanistic studies could involve investigating its effects on cell cycle progression, apoptosis, and key signaling pathways implicated in cancer, such as the p53 or HIF-1α pathways. nih.gov Similarly, if anti-inflammatory effects are observed, research could focus on the inhibition of enzymes like cyclooxygenase (COX), which are key mediators of inflammation. archivepp.com Techniques such as Western blotting, qPCR, and enzyme inhibition assays will be vital in these investigations.

Exploration of New Pharmacological Targets for Bromophenoxyacetamide Analogues

The structural versatility of the bromophenoxyacetamide scaffold suggests that it could interact with a wide range of pharmacological targets. A key area of future research will be the systematic exploration of new potential targets for these compounds.

High-throughput screening (HTS) of large libraries of bromophenoxyacetamide derivatives against a panel of diverse biological targets can be a powerful approach to identify novel activities. This could uncover unexpected therapeutic applications for this class of compounds.

Based on the activities of similar phenoxyacetamide structures, potential targets for investigation could include:

Enzymes: Monoamine oxidases (MAOs) for potential antidepressant applications, and various kinases involved in cancer and inflammation. nih.gov

Receptors: G-protein coupled receptors (GPCRs) or nuclear receptors that are implicated in a variety of diseases.

Ion Channels: Modulation of ion channel activity could be relevant for neurological disorders or cardiovascular diseases.

The identification of novel targets will not only expand the potential therapeutic utility of bromophenoxyacetamide derivatives but also contribute to a deeper understanding of the biology of the targeted diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govnih.gov For the development of bromophenoxyacetamide derivatives, AI and ML can be applied across the entire discovery pipeline, from target identification to lead optimization.

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel patterns and predict the properties of new compounds with a high degree of accuracy. frontiersin.org Generative AI models can be used to design novel bromophenoxyacetamide analogues with desired pharmacological profiles, a process known as de novo drug design. nih.gov

Machine learning models can be trained on experimental data to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds, helping to prioritize candidates with favorable drug-like properties for further development. youtube.com This can significantly reduce the attrition rate of compounds in later stages of development. Furthermore, AI can be used to analyze complex biological data from high-content screening and 'omics' technologies to identify novel drug targets and biomarkers. researchgate.net

Q & A

Q. What is a standard synthetic route for 2-(3-bromophenoxy)-N-cyclopentylacetamide?

A validated method involves three steps:

- Step 1 : Synthesis of 2-(3-bromophenoxy)acetate via nucleophilic substitution of 3-bromophenol with ethyl bromoacetate in methanol using K₂CO₃ as a base .

- Step 2 : Conversion to 2-(3-bromophenoxy)acetyl chloride using thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux .

- Step 3 : Amidation with cyclopentylamine in DCM using triethylamine (Et₃N) as a catalyst. Purification via silica gel column chromatography yields the final product .

Q. Which analytical methods ensure purity and structural confirmation of the compound?

- Purity : Gas chromatography (GC) with >95.0% purity thresholds is standard for intermediates (e.g., 3-bromophenylacetic acid derivatives) .

- Structural Confirmation : Melting point analysis (e.g., 99–102°C for 3-bromophenylacetic acid) and spectroscopic techniques (¹H/¹³C NMR, IR) validate functional groups .

Q. What safety protocols are critical during synthesis?

- Use fume hoods to avoid inhalation of volatile reagents (e.g., SOCl₂).

- Wear nitrile gloves and goggles when handling corrosive intermediates.

- Follow hazard codes (e.g., H303+H313+H333 for related acetamides) and emergency measures outlined in safety data sheets .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

- Solvent : Test polar aprotic solvents (e.g., DMF) for faster amidation kinetics.

- Catalyst : Compare Et₃N with alternatives like DMAP (4-dimethylaminopyridine) to reduce side reactions.

- Temperature : Conduct kinetic studies at 0°C vs. room temperature to minimize thermal decomposition .

Q. How to resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

- Step 1 : Re-isolate intermediates (e.g., 2-(3-bromophenoxy)acetyl chloride) to confirm purity.

- Step 2 : Use 2D NMR (COSY, HSQC) to distinguish regioisomers or byproducts.

- Step 3 : Cross-validate with high-resolution mass spectrometry (HRMS) .

Q. What challenges arise during scale-up, and how are they addressed?

- Solvent Volume : Replace DCM with toluene for safer large-scale reactions.

- Purification : Switch from column chromatography to recrystallization (e.g., using ethanol/water mixtures).

- Exothermicity : Implement controlled addition of reagents via syringe pumps .

Q. How to model the compound’s reactivity using computational tools?

- DFT Calculations : Predict nucleophilic attack sites of cyclopentylamine using Gaussian software.

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, guided by NMR-derived conformers .

Q. What strategies identify byproducts in amidation reactions?

- TLC Monitoring : Use iodine staining to detect unreacted acyl chloride.

- HPLC-MS : Quantify side products like N-cyclopentylurea (if water is present).

- X-ray Crystallography : Resolve ambiguous structures (e.g., CCDC-1893314 methods) .

Q. Why does cyclopentylamine exhibit different reactivity compared to cyclopropylamine?

- Steric Effects : Cyclopentylamine’s larger ring increases steric hindrance, slowing nucleophilic attack.

- Basicity : Higher pKa of cyclopentylamine (vs. cyclopropylamine) enhances protonation in polar solvents, altering reaction kinetics .

Q. How to design biological activity assays for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.